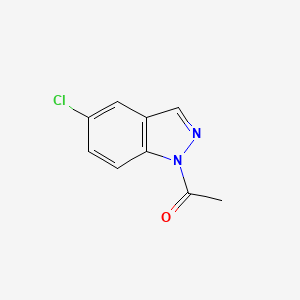

1-(5-Chloro-1H-indazol-1-yl)ethanone

Descripción general

Descripción

1-(5-Chloro-1H-indazol-1-yl)ethanone is an organic compound with the molecular formula C9H7ClN2O. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used as a reagent in organic synthesis and has applications in various industrial processes, including the synthesis of dyes and pigments .

Synthetic Routes and Reaction Conditions:

Reaction with Acetic Anhydride: One common method involves the reaction of 5-chloroindazole with acetic anhydride.

Reaction with Acetyl Chloride: Another method involves the reaction of 1H-indazole with acetyl chloride, followed by chlorination in the presence of iron(III) chloride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cannabinoid Receptor Activity

One of the significant applications of 1-(5-Chloro-1H-indazol-1-yl)ethanone lies in its interaction with cannabinoid receptors, specifically the CB1 receptor. Research indicates that indazole derivatives can act as CB1 agonists, which are potentially useful in treating conditions mediated by these receptors, such as pain and inflammatory disorders like rheumatoid arthritis and osteoarthritis. The compound's ability to bind to CB1 receptors suggests it could be developed into a therapeutic agent for managing pain and other related disorders .

Synthetic Organic Chemistry

Synthesis and Derivative Development

The compound serves as a precursor in the synthesis of various indazole derivatives through reactions such as the Suzuki cross-coupling reaction. This method allows for the introduction of different substituents at the indazole ring, thereby expanding the library of compounds that can be explored for biological activity. The versatility in modifying the indazole structure makes it a valuable building block in synthetic organic chemistry .

Case Study 1: Antiplatelet Agents Development

A study focused on synthesizing 1-benzyl-3-(5′-hydroxymethyl-2′-furyl)indazole analogues highlighted the potential of indazole compounds, including this compound, as novel antiplatelet agents. The findings suggested that modifications to the indazole framework could yield compounds with significant antiplatelet activity, indicating a pathway for developing new therapeutic agents targeting cardiovascular diseases .

Case Study 2: Pharmacological Screening

Research involving pharmacological screening of various indazole derivatives has demonstrated their potential as therapeutic agents. The screening process revealed that certain modifications to the 5-chloroindazole structure could enhance biological activity against specific targets, including cancer cell lines. This underscores the importance of structure-activity relationship studies in optimizing compounds for desired pharmacological effects .

Mecanismo De Acción

The mechanism of action of 1-(5-chloro-1H-indazol-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparación Con Compuestos Similares

1-(5-Bromo-1H-indazol-1-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.

1-(5-Fluoro-1H-indazol-1-yl)ethanone: Contains a fluorine atom instead of chlorine.

1-(5-Methyl-1H-indazol-1-yl)ethanone: Has a methyl group instead of chlorine.

Uniqueness: 1-(5-Chloro-1H-indazol-1-yl)ethanone is unique due to its specific chlorine substitution, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs .

Actividad Biológica

1-(5-Chloro-1H-indazol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C9H8ClN3O

Molecular Weight: 213.63 g/mol

IUPAC Name: this compound

The compound features a chloro-substituted indazole moiety, which is known for its potential pharmacological activities. The presence of the chloro group can enhance the lipophilicity and biological interactions of the compound.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7 cells)

- Lung Cancer (A549 cells)

- Leukemia (K562 cells)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties . Studies have shown effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's antibacterial mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It inhibits cell cycle progression, particularly at the G2/M phase.

- Enzyme Inhibition: The chloro group may interact with thiol-containing enzymes, disrupting their function and leading to antimicrobial effects.

Study on Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 40 | 50 |

| 100 | 15 | 80 |

The data suggest a dose-dependent increase in apoptosis and a decrease in cell viability, highlighting its potential as an anticancer agent.

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Penicillin) | <0.5 |

This indicates that the compound possesses significant antibacterial activity comparable to standard antibiotics.

Q & A

Q. How can researchers optimize the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone to improve yield and purity?

Level : Basic

Methodological Answer :

The synthesis of this compound can be optimized by adapting protocols from analogous indazol-ethanone derivatives. For example, a reflux reaction in dioxane (15 mL) with anhydrous potassium carbonate (100 mg) under inert conditions for 16 hours has been shown to enhance coupling efficiency. Post-reaction purification via recrystallization from ethanol improves purity by removing unreacted precursors and byproducts . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of indazole precursor to chloroethanone) can further optimize yield.

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural elucidation?

Level : Advanced

Methodological Answer :

Crystallographic discrepancies, such as twinning or disorder, can be addressed using SHELXL for refinement . Key steps include:

- Data Collection : Ensure high-resolution datasets (≤ 0.8 Å) to resolve electron density ambiguities.

- Twinning Analysis : Use the BASF parameter in SHELXL to model twinning ratios.

- Disorder Modeling : Split occupancy refinement for overlapping atoms, guided by hydrogen bonding and steric constraints.

Cross-validation with tools like WinGX/ORTEP ensures anisotropic displacement ellipsoids are accurately visualized, reducing systematic errors .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Level : Basic

Methodological Answer :

Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the indazole ring substitution pattern and acetyl group integration (e.g., singlet at ~2.6 ppm for CHCO).

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive bond lengths/angles and crystallographic packing (e.g., C-Cl bond length ~1.74 Å) .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHClNO; theoretical MW 194.03) and isotopic patterns.

Compare data with PubChem entries or crystallographic databases (e.g., CCDC) for consistency .

Q. How can researchers address unexpected reactivity or byproduct formation during functionalization?

Level : Advanced

Methodological Answer :

Unexpected reactivity (e.g., indazole ring decomposition) can be mitigated by:

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates.

- Condition Optimization : Adjust temperature (e.g., lower to 50°C) or solvent polarity (switch to DMF for stability).

- Computational Modeling : Employ DFT calculations (e.g., Gaussian or MOE) to predict reactive sites and transition states, reducing trial-and-error approaches .

For byproduct identification, LC-MS or preparative HPLC isolates impurities for structural analysis.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Waste Management : Segregate organic waste and collaborate with certified disposal agencies to prevent environmental contamination .

- First Aid : For inhalation exposure, move to fresh air and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses .

Q. What methodologies are effective in analyzing electronic/steric effects influencing reactivity?

Level : Advanced

Methodological Answer :

- X-ray Charge Density Analysis : Maps electron density around the chloroindazole moiety to identify electrophilic regions.

- Hammett Studies : Correlate substituent effects (σ values) with reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Steric Maps : Use Mercury software to calculate Connolly surfaces, quantifying steric hindrance near the ethanone group .

These approaches guide rational design of derivatives with tailored reactivity.

Propiedades

IUPAC Name |

1-(5-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRWUGNNZNFPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469478 | |

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98083-43-3 | |

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.